1-(6-Bromopyridin-2-yl)ethane-1,2-diol

Description

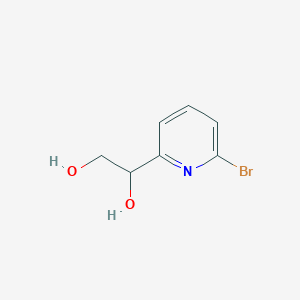

1-(6-Bromopyridin-2-yl)ethane-1,2-diol (molecular formula: C₇H₈BrNO₂) is a brominated pyridine derivative featuring an ethane-1,2-diol moiety. Its structure includes a pyridine ring substituted with a bromine atom at the 6-position and a vicinal diol group at the adjacent carbon (). Key properties include:

- SMILES: C1=CC(=NC(=C1)Br)C(CO)O

- InChIKey: WQARHIGYIBQVDK-UHFFFAOYSA-N

- Molecular weight: 216.97 g/mol (monoisotopic)

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-7-3-1-2-5(9-7)6(11)4-10/h1-3,6,10-11H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQARHIGYIBQVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093879-16-3 | |

| Record name | 1-(6-bromopyridin-2-yl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One common method involves the reaction of 6-bromopyridine with ethylene glycol under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(6-Bromopyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyridine derivatives.

Substitution: The bromine atom can be substituted with other functional groups using reagents such as sodium hydroxide or potassium carbonate.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Medicinal Chemistry

1-(6-Bromopyridin-2-yl)ethane-1,2-diol has shown potential in the field of medicinal chemistry:

Anticancer Research

Recent studies have suggested that compounds with similar structures may exhibit anticancer properties by acting as inhibitors of specific enzymes involved in cancer progression. The presence of the bromine atom in the pyridine ring can enhance biological activity by increasing lipophilicity and altering metabolic pathways.

Neuroprotective Effects

Research indicates that derivatives of brominated pyridines can have neuroprotective effects. These compounds may interact with neurotransmitter systems or modulate neuroinflammatory responses, making them candidates for further exploration in neurodegenerative diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

Synthesis of Complex Molecules

Due to its functional groups, this compound can be utilized in the synthesis of more complex molecules. It can undergo various chemical reactions such as:

- Nucleophilic substitutions : The hydroxyl groups can act as nucleophiles.

- Formation of esters or ethers : Reacting with carboxylic acids or alcohols can yield valuable derivatives.

Biochemical Applications

In biochemistry, this compound may be used as a biochemical tool:

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it suitable for studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. For instance, its structure could be explored for inhibition against kinases or phosphatases involved in signal transduction pathways.

Case Studies and Research Findings

A comprehensive review of literature reveals limited direct studies specifically focusing on this compound. However, related compounds have been extensively studied:

| Study | Findings |

|---|---|

| Cheng et al. (2008) | Investigated the formation of adducts with DNA and highlighted potential applications in cancer research. |

| Bhide et al. (1991) | Explored protective effects against tobacco-specific nitrosamines, indicating potential applications in cancer prevention. |

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethane-1,2-diol moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- Aromatic Systems : The pyridine ring in the target compound provides a nitrogen lone pair, enhancing basicity compared to benzene derivatives (e.g., compounds 19, 20) .

- Substituent Effects: Bromine at the 6-position (pyridine) vs. 2- or 4-position (benzene) alters steric and electronic profiles.

- Heterocyclic Moieties : Nitroimidazole (compound 35) and triazole (compound 18c) introduce distinct electronic and metabolic properties. Nitro groups enhance electrophilicity, while triazoles may improve metabolic stability .

Stability and Degradation

- Acidic/Basic Conditions : Vilanterol degradation () involves cleavage of ethane-1,2-diol moieties, suggesting similar susceptibility for the target compound under stress conditions.

- Oxidative Stability : The bromine atom may increase resistance to oxidation compared to hydroxylated metabolites like DOPEG .

Biological Activity

1-(6-Bromopyridin-2-yl)ethane-1,2-diol is a chemical compound that has garnered attention for its potential biological activities. This compound features a brominated pyridine moiety, which is known to influence various biological interactions. The following sections will explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors. The bromine atom in the pyridine ring enhances the compound's lipophilicity and may affect its binding affinity to biological molecules.

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that compounds containing brominated pyridine structures exhibit antimicrobial properties. For instance, derivatives of 6-bromopyridine have shown effectiveness against certain bacterial strains, suggesting that this compound may possess similar properties .

- Anti-inflammatory Effects : Research has indicated that pyridine derivatives can modulate inflammatory pathways. In particular, compounds with hydroxyl groups have been noted for their ability to inhibit pro-inflammatory cytokines . This positions this compound as a potential candidate for anti-inflammatory therapies.

- Neuroprotective Properties : Some studies suggest that brominated pyridine derivatives may exhibit neuroprotective effects by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells . This opens avenues for exploring the compound's efficacy in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of other drugs.

- Receptor Modulation : There is evidence that brominated compounds can interact with various receptors (e.g., serotonin receptors), which could explain some of their physiological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.